Engineered Esterase Desymmetrization Delivers 98.9% ee (1S,2S)-Monoester Intermediate Versus >90% ee Wild-Type Baseline
In the enzymatic desymmetrization of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) to produce (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME), the wild-type p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) provided >90% e.e. [1]. A quadruple mutant variant (L70D/L270Q/L273R/L313M) engineered via homology modeling substantially improved enantioselectivity, producing (1S,2S)-VCPME with 98.9% e.e. [1]. This (1S,2S) intermediate is subsequently converted to the target (1S)-ethyl ester through Curtius rearrangement, making the 98.9% e.e. benchmark directly predictive of final product optical purity achievable via this route.
| Evidence Dimension | Enantiomeric excess (e.e.) of (1S,2S)-VCPME monoester intermediate |
|---|---|
| Target Compound Data | 98.9% e.e. (achieved with L70D/L270Q/L273R/L313M quadruple mutant PNBE3027) |
| Comparator Or Baseline | >90% e.e. (wild-type PNBE3027 esterase) |
| Quantified Difference | Improvement of approximately 8.9 percentage points in e.e.; absolute e.e. increased from >90% to 98.9% |
| Conditions | Enzymatic desymmetrization of VCPDE in aqueous buffer; mutant library generated via site-directed mutagenesis of substrate-binding pocket residues L70, L270, L273, L313; preparative scale demonstrated |
Why This Matters
An optical purity of 98.9% e.e. at the (1S,2S)-monoester stage enables downstream production of (1S)-ethyl ester with minimal enantiomeric contamination, reducing or eliminating the need for costly chromatographic or crystallization-based enrichment steps in procurement-scale synthesis.
- [1] Kawabata, H.; Miyake, R.; Asada, K.; Dekishima, Y.; Miyaike, M.; Kato, R. Asymmetric Synthesis of Intermediate for (1R,2S)-Ethyl 1-Amino-2-vinylcyclopropanecarboxylate by Desymmetrization Using Engineered Esterase from Bacillus subtilis. J. Biosci. Bioeng. 2021, 131 (6), 599–604. https://doi.org/10.1016/j.jbiosc.2021.02.004. View Source
